2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine
Overview
Description
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine is a compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound. This compound finds applications in various fields, including medicinal chemistry, due to its potential biological activities.
Mechanism of Action
Mode of Action
Related compounds, like pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it affects the electron transport chain in the mitochondria .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it leads to cell death by disrupting energy production .
Biochemical Analysis
Biochemical Properties
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the production of neurotransmitters in peripheral sensory trigeminal nerves . This indicates its potential role in modulating pain signaling pathways and other neurological functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as collagen prolyl-4-hydroxylase . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its inhibitory effects on collagen production over extended periods . Long-term exposure may lead to changes in cellular function, which need to be carefully monitored in both in vitro and in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine typically involves the introduction of the trifluoromethyl group onto a pyridine ring, followed by the attachment of the propan-2-amine moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require the use of a solvent like dimethylformamide (DMF) and a catalyst such as copper(I) iodide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the propan-2-amine moiety but shares the trifluoromethyl-pyridine core.
2-(6-(Trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of propan-2-amine.
Uniqueness
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine is unique due to the presence of both the trifluoromethyl group and the propan-2-amine moiety. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12/h3-5H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWJCFHMVIPNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721318 | |
Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192356-25-4 | |
Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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